2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine

GABAA Receptor Benzodiazepine Binding Site Medicinal Chemistry

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is a bicyclic heterocyclic compound with a saturated seven-membered thiazepine ring fused to an imidazole ring. It is a core scaffold in medicinal chemistry, serving as a key intermediate or building block for synthesizing derivatives that target central nervous system receptors.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
Cat. No. B12537086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESC1CCSC2=NCCN2C1
InChIInChI=1S/C7H12N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H2
InChIKeyQRQORCQBXPSNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine: Core Scaffold Specifications and Procurement Considerations


2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is a bicyclic heterocyclic compound with a saturated seven-membered thiazepine ring fused to an imidazole ring. It is a core scaffold in medicinal chemistry, serving as a key intermediate or building block for synthesizing derivatives that target central nervous system receptors [1]. Its CAS registry number is 754932-63-3, with a molecular formula of C7H12N2S and a molecular weight of 156.25 g/mol . The compound is characterized by a density of 1.32 g/cm³, a boiling point of 255 ºC, and a flash point of 108 ºC .

Why 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine Cannot Be Replaced by Other Imidazo-Fused Heterocycles


The 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine scaffold is not interchangeable with smaller ring analogs due to quantifiable differences in receptor binding affinity and conformational properties. Studies comparing imidazo[2,1-b]thiazole (5-membered ring), imidazo[2,1-b]thiazine (6-membered ring), and imidazo[2,1-b]thiazepine (7-membered ring) derivatives have demonstrated that ring size directly impacts potency at the benzodiazepine binding site of GABAA receptors [1]. Specifically, enlargement of the annelated ring from a 5-membered to a 7-membered system was found to be beneficial for receptor affinity [1]. Substituting the thiazepine core with a thiazole or thiazine ring can lead to a significant loss of activity, making the selection of the correct scaffold critical for achieving desired biological outcomes in research and development.

Quantitative Differentiation Guide for 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine Selection


Enhanced GABAA Receptor Binding Affinity of Thiazepine Derivatives Compared to Thiazole and Thiazine Analogs

The core 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine scaffold is the structural basis for derivatives that exhibit significantly higher affinity for the benzodiazepine binding site of GABAA receptors than their 5-membered thiazole and 6-membered thiazine counterparts [1]. Analysis of structure-activity relationships (SAR) reveals that enlargement of the annelated ring from thiazole (5+5 ring system) to thiazepine (5+7 ring system) is beneficial for receptor affinity [1]. The thiazepine ring adopts a more puckered conformation compared to the almost flat, inactive imidazothiazole structure, which is believed to contribute to this enhanced activity [1]. For example, specific 5-arylidene-imidazo[2,1-b]thiazepine derivatives demonstrate Ki values in the low micromolar range (0.93 – 4.5 µM) [1].

GABAA Receptor Benzodiazepine Binding Site Medicinal Chemistry

In Vivo Anticonvulsant Activity of Imidazo[2,1-b]thiazepine Derivatives

Derivatives of the 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine scaffold have demonstrated quantifiable in vivo anticonvulsant activity in standard preclinical models, a property not observed for the core scaffold alone but crucial for guiding its application in drug discovery [1]. Compounds with the highest in vitro affinity (e.g., 6aa, 6ab, 6ac, 6ad, 6ah, 6bb, 6cb) were evaluated in the Antiepileptic Drug Development (ADD) Program using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (ScMet) test [1].

Anticonvulsant In Vivo Pharmacology Epilepsy

Functional Selectivity: Partial Agonist vs. Antagonist Profiles at GABAA Receptors

Derivatization of the 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine core allows for the fine-tuning of functional activity at GABAA receptors, yielding compounds with distinct pharmacological profiles [1]. Using the GABA shift ratio as a functional assay, researchers were able to classify specific derivatives as either weak partial agonists or neutral antagonists [1].

GABAA Receptor Functional Selectivity Partial Agonist

Optimal Application Scenarios for 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine Based on Evidenced Differentiation


Medicinal Chemistry: Scaffold for GABAA Receptor Ligand Development

Use as a core scaffold for synthesizing novel ligands targeting the benzodiazepine binding site of GABAA receptors. The 7-membered thiazepine ring provides a conformational advantage over 5- and 6-membered analogs, leading to enhanced receptor affinity in the low micromolar range [1]. This makes it a strategic choice for structure-activity relationship (SAR) studies aimed at developing anxiolytics, anticonvulsants, or sedative-hypnotics with improved selectivity or reduced side effect profiles.

Drug Discovery: Starting Point for Anticonvulsant Agents

Employ as a starting point for synthesizing and screening new anticonvulsant drug candidates. Derivatives of this scaffold have been validated in the Antiepileptic Drug Development (ADD) Program, demonstrating in vivo activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (ScMet) seizure models [1]. This established in vivo efficacy supports its use in medicinal chemistry programs focused on epilepsy and seizure disorders.

Chemical Biology: Tool for Probing GABAA Receptor Function

Utilize as a synthetic intermediate to create functional probes for studying GABAA receptor pharmacology. The scaffold can be derivatized to yield compounds with distinct functional profiles, including weak partial agonists and neutral antagonists [1]. These tools can help dissect the roles of different GABAA receptor subtypes and allosteric modulation in neurological processes.

Procurement: Core Scaffold for Focused Library Synthesis

Acquire as a key building block for generating focused compound libraries targeting CNS receptors. Given the validated receptor binding and in vivo activity of its derivatives [1], this scaffold offers a higher probability of identifying hits compared to untested or inactive scaffolds like the 5-membered thiazole analog [1]. This focused approach can streamline hit-to-lead campaigns and optimize resource allocation in early-stage drug discovery.

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